REACTION_SMILES
|
[CH3:20][OH:21].[F:1][c:2]1[cH:3][c:4]([C:11]([F:12])([F:13])[F:14])[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1.[S:15](=[O:16])(=[O:17])([OH:18])[OH:19]>>[F:1][c:2]1[cH:3][c:4]([C:11]([F:12])([F:13])[F:14])[c:5]([C:6](=[O:7])[O:8][CH3:20])[cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1ccc(F)cc1C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1ccc(F)cc1C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |